2-Methyl-3-(4-methylcyclohexyl)propanoic acid
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Overview
Description
2-Methyl-3-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It belongs to the class of carboxylic acids and features a cyclohexane ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexane is first alkylated with methyl groups using a Friedel-Crafts alkylation reaction. This involves the use of methyl chloride (CH3Cl) and an aluminum chloride (AlCl3) catalyst.
Carboxylation: The alkylated cyclohexane is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of 2-Methyl-3-(4-methylcyclohexyl)ketone.
Reduction: Formation of 2-Methyl-3-(4-methylcyclohexyl)propanol.
Substitution: Formation of halogenated derivatives like 2-Methyl-3-(4-bromocyclohexyl)propanoic acid.
Scientific Research Applications
Chemistry: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study metabolic pathways involving carboxylic acids and their derivatives.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparison with Similar Compounds
2-Methylpropanoic acid: A simpler carboxylic acid with similar structural features but lacking the cyclohexane ring.
3-Methylcyclohexanecarboxylic acid: Similar in having a cyclohexane ring but differs in the position of the methyl group.
Uniqueness: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H20O2 |
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Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
WKWYNTYMJVRJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C)C(=O)O |
Origin of Product |
United States |
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